6-(3-Fluorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 3-fluorophenyl group and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of anhydrous potassium carbonate (K₂CO₃). This reaction proceeds through a one-pot synthesis method, which is efficient and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure maximum yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring .
Scientific Research Applications
6-(3-Fluorophenyl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile primarily involves the inhibition of protein kinases. These enzymes play a crucial role in regulating cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) . Molecular docking studies have shown that the compound binds to the active site of kinases, preventing their activity and subsequent signaling pathways .
Comparison with Similar Compounds
- 6-(4-Fluorophenyl)pyrimidine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Comparison: 6-(3-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it has shown superior cytotoxic activity against certain cancer cell lines and better kinase inhibition properties . This makes it a promising candidate for further development in anticancer therapies.
Properties
Molecular Formula |
C11H6FN3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
6-(3-fluorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H |
InChI Key |
NRHWQNLENDPBBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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